REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:14]([OH:16])=[O:15])=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:6][CH:7]=1.F[C:18](F)(F)C(OC(=O)C(F)(F)F)=O>>[CH3:18][O:15][C:14]([C:3]1[C:2]([NH2:1])=[CH:7][N:6]=[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:4]=1)=[O:16]
|
Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
|
NC=1C(=NC(=NC1)C1=CC=CC=C1)C(=O)O
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Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
washed with a little trifluoroacetic anhydride
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Type
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CUSTOM
|
Details
|
dried
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Type
|
ADDITION
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Details
|
To a suspension of the resulting product in 50 mL of methanol
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Type
|
ADDITION
|
Details
|
was added 0.1 mL of 0.5M sodium methoxide in methanol
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
HCl gas was bubbled in for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
ADDITION
|
Details
|
the solid was treated with 200 ml of 1N NaOH and 200 ml ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=NC=C1N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |